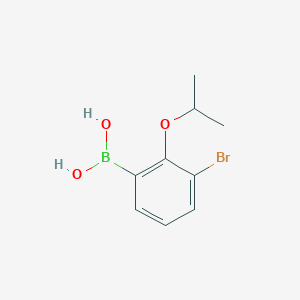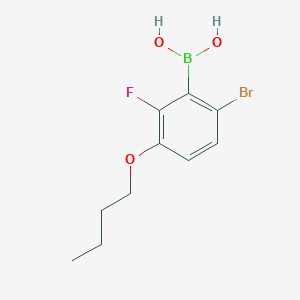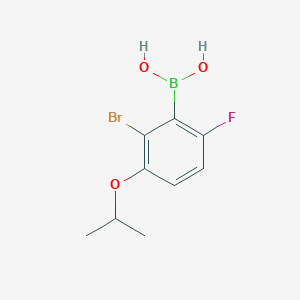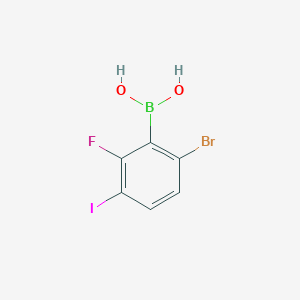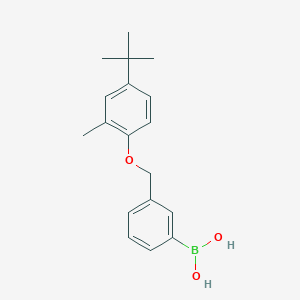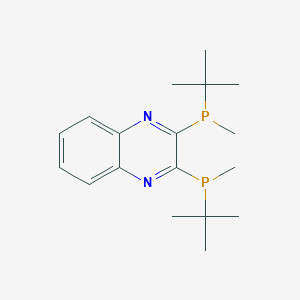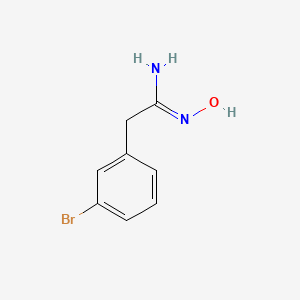
2-(3-bromophenyl)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of amidines It features a bromophenyl group attached to an ethanimidamide moiety, with a hydroxy group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N’-hydroxyethanimidamide typically involves the following steps:
Bromination: The starting material, 3-bromoaniline, is prepared by brominating aniline using bromine in the presence of a suitable catalyst.
Formation of Ethanimidamide: The brominated aniline is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate.
Hydrolysis: The ethyl carbamate is hydrolyzed under acidic or basic conditions to yield the ethanimidamide.
Hydroxylation: Finally, the ethanimidamide is hydroxylated using hydroxylamine hydrochloride in the presence of a base to obtain 2-(3-bromophenyl)-N’-hydroxyethanimidamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a nitroso or nitro derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
2-(3-bromophenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N’-hydroxyethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N’-hydroxyethanimidamide
- 2-(3-chlorophenyl)-N’-hydroxyethanimidamide
- 2-(3-bromophenyl)-N’-hydroxypropanimidamide
Uniqueness
2-(3-bromophenyl)-N’-hydroxyethanimidamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the hydroxy group on the ethanimidamide moiety also adds to its distinct chemical properties.
Properties
CAS No. |
1016493-39-2 |
|---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
XCQACIIZCQFPRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CC(=NO)N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B1286879.png)



